AZ13824374 Exhibits Sub-Micromolar Biochemical Potency for the ATAD2 Bromodomain, Superior to Early Lead Compounds
AZ13824374 was optimized from a high-throughput screening hit and demonstrates significantly improved ATAD2 bromodomain binding affinity compared to the initial lead compound from the same series. In a NanoBRET cellular target engagement assay, AZ13824374 achieved a pIC50 of 6.2, while the FRET biochemical assay yielded a pIC50 of 8.2 . This represents a substantial improvement over earlier quinazolinone-based ATAD2 inhibitors, which typically showed pIC50 values below 5 in comparable assays [1].
| Evidence Dimension | Biochemical binding affinity (ATAD2 bromodomain) |
|---|---|
| Target Compound Data | pIC50 8.2 (FRET assay); pIC50 6.2 (NanoBRET cellular assay) |
| Comparator Or Baseline | Early quinazolinone hits from the same series: pIC50 <5 (FRET) |
| Quantified Difference | >1000-fold improvement in binding affinity compared to initial HTS hits |
| Conditions | FRET biochemical assay; NanoBRET cellular target engagement assay in HEK293 cells |
Why This Matters
For procurement, this indicates that AZ13824374 is among the most biochemically potent ATAD2 bromodomain inhibitors reported, ensuring high-confidence target engagement at low nanomolar concentrations, while earlier analogs require significantly higher concentrations and risk off-target effects.
- [1] Winter-Holt, J.J., et al. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models. J. Med. Chem. 2022, 65, 3306-3331. View Source
